molecular formula C13H13BrO B15304302 6-(3-Bromophenyl)spiro[3.3]heptan-2-one

6-(3-Bromophenyl)spiro[3.3]heptan-2-one

Cat. No.: B15304302
M. Wt: 265.14 g/mol
InChI Key: KJJBNQMACAKFKR-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)spiro[3.3]heptan-2-one (CID: 165941637) is a brominated spirocyclic ketone with the molecular formula C₁₃H₁₃BrO. Its structure comprises a spiro[3.3]heptan-2-one core fused to a 3-bromophenyl substituent at the 6-position (Figure 1). Key properties include:

  • SMILES: C1C(CC12CC(=O)C2)C3=CC(=CC=C3)Br
  • InChIKey: KJJBNQMACAKFKR-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted CCS values for adducts range from 144.7 Ų ([M]+) to 149.8 Ų ([M+Na-2H]-) .

The compound lacks reported literature or patent data, suggesting its novelty in chemical research .

Properties

Molecular Formula

C13H13BrO

Molecular Weight

265.14 g/mol

IUPAC Name

6-(3-bromophenyl)spiro[3.3]heptan-2-one

InChI

InChI=1S/C13H13BrO/c14-11-3-1-2-9(4-11)10-5-13(6-10)7-12(15)8-13/h1-4,10H,5-8H2

InChI Key

KJJBNQMACAKFKR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(=O)C2)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)spiro[3.3]heptan-2-one typically involves the reaction of a bromophenyl derivative with a suitable spirocyclic precursor. One common method involves the use of a Grignard reagent, where 3-bromophenylmagnesium bromide reacts with a spirocyclic ketone under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of 6-(3-Bromophenyl)spiro[3.3]heptan-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)spiro[3.3]heptan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(3-Bromophenyl)spiro[3.3]heptan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)spiro[3.3]heptan-2-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the spirocyclic structure may influence the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Isomers: Positional Variations

3-(3-Bromophenyl)spiro[3.3]heptan-1-one (CID: 155973870)
  • Molecular Formula : C₁₃H₁₃BrO (identical to the target compound).
  • Key Differences :
    • Bromophenyl substituent at the 3-position of the spiro core.
    • SMILES : C1CC2(C1)C(CC2=O)C3=CC(=CC=C3)Br
    • InChIKey : IBLUUGYEPAKIPH-UHFFFAOYSA-N .

Comparison :

  • Both compounds share identical molecular weights but differ in bromophenyl positioning, which may influence steric effects and intermolecular interactions.
  • CCS Values : Data for 3-(3-bromophenyl)spiro[3.3]heptan-1-one are unavailable, but positional isomerism typically alters CCS due to conformational changes .

Functional Group Modifications

1-(Benzyloxy)spiro[3.3]heptan-2-one (CID: 154577675)
  • Molecular Formula : C₁₄H₁₆O₂.
  • Key Features : Benzyloxy group replaces the bromophenyl moiety.
  • SMILES : C1CC2(C1)CC(=O)C2OCC3=CC=CC=C3
  • InChIKey : ZDLNLQUHADFBFA-UHFFFAOYSA-N .

Comparison :

  • The benzyloxy group introduces polarity and hydrogen-bonding capacity , contrasting with the electron-withdrawing bromine in the target compound.
  • CCS : Predicted [M+H]+ CCS is 148.3 Ų for 6-(3-bromophenyl)spiro[3.3]heptan-2-one vs. N/A for the benzyloxy analogue .
6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one (CID: 125451195)
  • Molecular Formula : C₇H₁₂N₂O.
  • Key Features: Introduction of an aminomethyl group and nitrogen into the spiro core.
  • SMILES : C1C(CC12CC(=O)N2)CN
  • InChIKey : DOMBOKRFRPORAN-UHFFFAOYSA-N .

Comparison :

  • Biological activity may differ significantly due to amine reactivity .

Parent Compound: Spiro[3.3]heptan-2-one

  • CAS : 30152-57-8.
  • Molecular Formula : C₇H₁₀O.
  • Properties :
    • Boiling point: 175.3°C (predicted).
    • Density: 1.05 g/cm³ (predicted) .

Comparison :

  • Bromophenyl substitution increases molecular weight by ~154 Da and introduces steric bulk, likely raising boiling points and altering solubility .

Substituent Impact on Physicochemical Properties

Compound Molecular Formula Substituent Predicted CCS ([M+H]+) Key Functional Groups
6-(3-Bromophenyl)spiro[3.3]heptan-2-one C₁₃H₁₃BrO 3-Bromophenyl 148.3 Ų Ketone, Bromoarene
3-(3-Bromophenyl)spiro[3.3]heptan-1-one C₁₃H₁₃BrO 3-Bromophenyl N/A Ketone, Bromoarene
1-(Benzyloxy)spiro[3.3]heptan-2-one C₁₄H₁₆O₂ Benzyloxy N/A Ketone, Ether
Spiro[3.3]heptan-2-one (parent) C₇H₁₀O None N/A Ketone

Research Implications and Gaps

  • Synthetic Challenges : Bromophenyl derivatives may require regioselective synthesis to avoid isomer formation .
  • Analytical Data : Collision cross-section predictions suggest utility in mass spectrometry-based identification, though experimental validation is needed .

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